

Application Notes & Protocols: Bis(dichloro(eta5- (pentamethylcyclopentadienyl))rhodium) in Asymmetric Synthesis

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Compound of Interest

	<i>Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rho</i> dium)
Compound Name:	<i>Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rho</i> dium)
Cat. No.:	<i>B1143706</i>

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rhodium), commonly abbreviated as $[\text{Cp}^*\text{RhCl}_2]_2$, is a highly stable, air-tolerant, and versatile organometallic compound.^[1] While it is an achiral molecule, it serves as an exceptional precatalyst in a wide array of asymmetric transformations. Its utility in asymmetric synthesis is unlocked by combining it with chiral ligands or co-catalysts, which generate a chiral catalytic environment around the rhodium center. This approach has been successfully applied to key reaction classes, including asymmetric transfer hydrogenation and C-H functionalization, providing powerful tools for the synthesis of enantioenriched molecules.

These notes provide detailed protocols and performance data for two major applications of $[\text{Cp}^*\text{RhCl}_2]_2$ in asymmetric synthesis.

Application 1: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Imines

Principle

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. It offers significant operational simplicity over methods requiring high-pressure gaseous hydrogen.^[2] The combination of $[\text{Cp}^*\text{RhCl}_2]_2$ with a chiral N-sulfonated diamine ligand, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), generates a highly effective catalyst for this transformation.^{[2][3]} A formic acid/triethylamine ($\text{HCO}_2\text{H}/\text{Et}_3\text{N}$) azeotrope is commonly used as the hydrogen source. The active catalyst can be pre-formed and isolated or, more conveniently, generated in situ.^[2]

Detailed Experimental Protocol: ATH of a Heterocyclic Imine

This protocol describes the in situ generation of the chiral catalyst from $[\text{Cp}^*\text{RhCl}_2]_2$ and (S,S)-TsDPEN for the asymmetric reduction of 2,3,3-trimethyl-3H-indole (Imine 2c from the source literature).^[2]

Materials:

- $[\text{Cp}^*\text{RhCl}_2]_2$ (CAS: 12354-85-7)
- (1S,2S)-TsDPEN (CAS: 144222-34-6)
- 2,3,3-trimethyl-3H-indole
- Formic acid/triethylamine azeotrope (5:2 molar ratio)
- Acetonitrile (anhydrous)
- Nitrogen or Argon source for inert atmosphere

Procedure:

- Catalyst Generation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [Cp*RhCl₂]₂ (0.0025 mmol, 1.5 mg) and (S,S)-TsDPEN (0.0055 mmol, 2.0 mg) in anhydrous acetonitrile (1.0 mL).
- Stir the resulting orange solution at room temperature for 20-30 minutes to ensure the formation of the active catalyst complex, Cp*RhCl((S,S)-TsDPEN).
- Reaction Setup: To the catalyst solution, add the imine substrate (1.0 mmol, 159 mg).
- Reaction Initiation: Add the 5:2 formic acid/triethylamine azeotrope (0.5 mL) to the mixture via syringe.
- Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
- Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

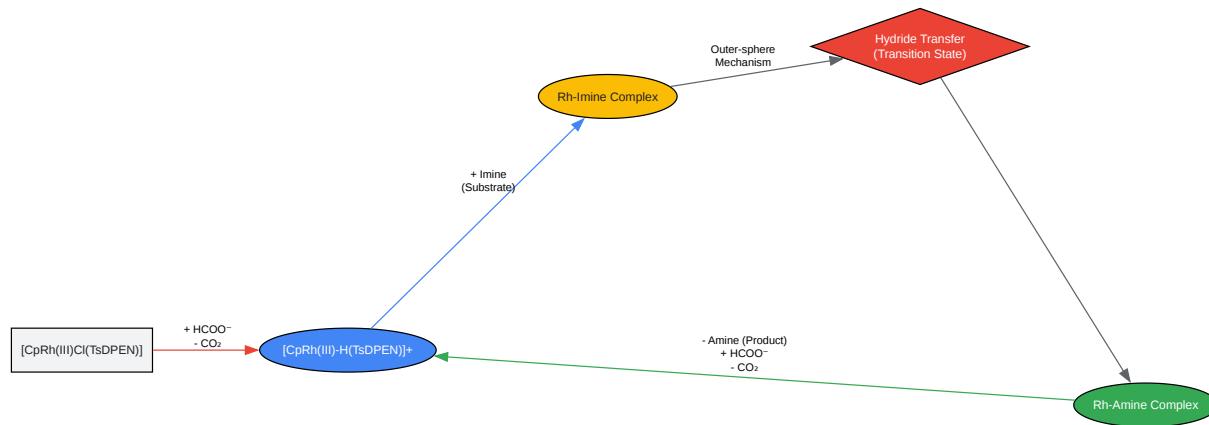
Quantitative Data

The [Cp*RhCl₂]₂/(S,S)-TsDPEN system is effective for a range of cyclic imines, delivering high yields and excellent enantioselectivities.[\[2\]](#)[\[3\]](#)

Entry	Substrate	Product	Time (h)	Yield (%)	ee (%)
1	2-Phenyl-2,3-dihydro-1H-isoindole	(R)-2-Phenyl-2,3-dihydro-1H-isoindole	2	95	95
2	6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline	(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline	5	98	91
3	2,3,3-Trimethyl-3H-indole	(R)-2,3,3-Trimethylindoline	4	97	85
4	1-Methyl-3,4-dihydroisoquinoline	(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline	18	96	95

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the transfer hydrogenation of an imine using the $\text{Cp}^*\text{Rh-TsDPEN}$ catalyst.



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Catalytic cycle for asymmetric transfer hydrogenation.

Application 2: Asymmetric C–H Functionalization via Cooperative Catalysis

Principle

Rhodium(III)-catalyzed C–H activation is a powerful strategy for building molecular complexity. Achieving enantioselectivity has traditionally relied on the synthesis of complex chiral cyclopentadienyl (Cp) ligands.^{[4][5][6]} A modern, more flexible approach involves combining the achiral $[\text{Cp}^*\text{RhCl}_2]_2$ precatalyst with a commercially available chiral carboxylic acid (CCA).^{[7][8]} In this cooperative catalysis system, the CCA acts as both a proton shuttle in the concerted metalation-deprotonation (CMD) step and as the source of chiral induction, directing the reaction to favor one enantiomer.^[8] This has been successfully applied to the synthesis of enantioenriched heterocycles.^[8]

Detailed Experimental Protocol: Enantioselective C–H Amidation

This protocol provides a general method for the enantioselective intramolecular C(sp³)–H amidation of 8-alkylquinolines, a reaction enabled by a [Cp*RhCl₂]₂/Chiral Carboxylic Acid system.^[7]

Materials:

- [Cp*RhCl₂]₂ (CAS: 12354-85-7)
- Chiral Carboxylic Acid (e.g., a binaphthyl-based acid)
- Silver salt (e.g., AgSbF₆ or AgOAc, can influence enantioselectivity)^[7]
- Substrate (e.g., an 8-alkylquinoline)
- Amide source (e.g., a dioxazolone)
- Solvent (e.g., 1,2-dichloroethane, DCE)
- Nitrogen or Argon source for inert atmosphere

Procedure:

- Reaction Setup: To a flame-dried reaction tube, add [Cp*RhCl₂]₂ (0.025 mmol, 15.4 mg), the chiral carboxylic acid (0.10 mmol), and the silver salt (0.20 mmol).
- Add the 8-alkylquinoline substrate (0.5 mmol) and the dioxazolone reagent (0.6 mmol).
- Solvent Addition: Add anhydrous, degassed solvent (e.g., DCE, 2.0 mL) under an inert atmosphere.
- Reaction Conditions: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
- Reaction Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
- Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under

reduced pressure.

- Purify the residue by flash column chromatography on silica gel.
- Analysis: Determine the yield of the isolated product and analyze the enantiomeric excess (ee) by chiral HPLC.

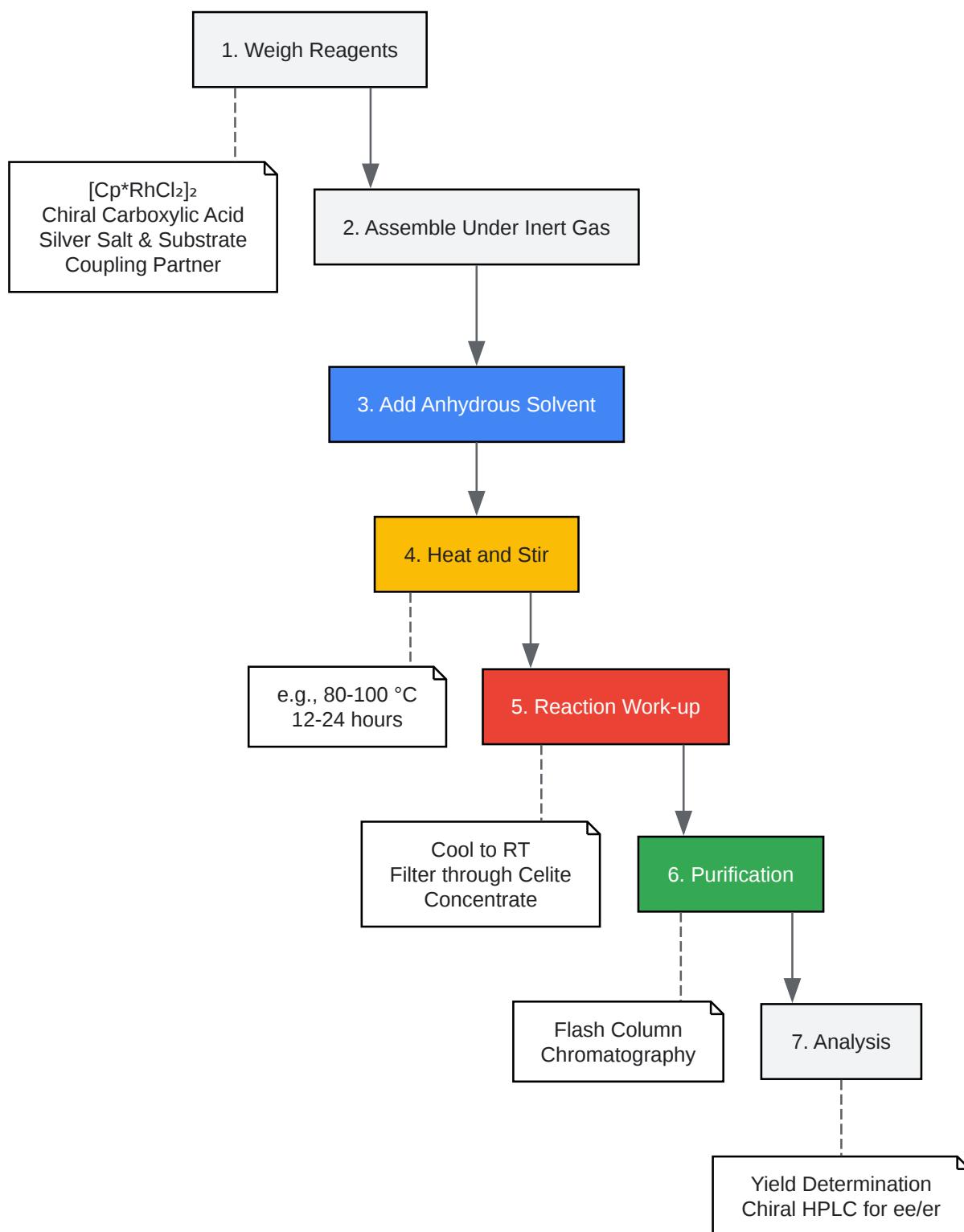
Quantitative Data

The combination of achiral $\text{Cp}^*\text{Rh}(\text{III})$ with chiral carboxylic acids provides an efficient catalytic system for various enantioselective C-H activation reactions.[8]

Entry	Substrate	Coupling Partner	Yield (%)	er (S:R)
1	Phenyl-methanesulfonamide	Diphenylacetylene	98	93:7
2	N-Pivaloyloxy-2-phenylaniline	Styrene	94	95:5
3	Sulfoximine	1-Phenyl-1-propyne	99	98:2
4	N-Methoxybenzamide	Allyl Acetate	85	97:3

Experimental Workflow Visualization

The diagram below outlines the general workflow for setting up an asymmetric C-H functionalization experiment using a $[\text{Cp}^*\text{RhCl}_2]_2/\text{CCA}$ catalytic system.

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General workflow for asymmetric C-H activation.

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